3,5-Dibromo-4-methylbenzenesulfonic acid
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Overview
Description
3,5-Dibromo-4-methylbenzenesulfonic acid is an organic compound with the molecular formula C7H6Br2O3S It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with two bromine atoms at the 3 and 5 positions and a methyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-methylbenzenesulfonic acid typically involves the bromination of 4-methylbenzenesulfonic acid. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratio of reactants to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and catalysts, with stringent control over reaction parameters to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound, depending on the nucleophile introduced .
Scientific Research Applications
3,5-Dibromo-4-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. The bromine atoms and sulfonic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-hydroxybenzenesulfonic acid: Similar structure but with a hydroxyl group instead of a methyl group.
3,5-Dibromo-4-nitrobenzenesulfonic acid: Contains a nitro group instead of a methyl group.
4-Methylbenzenesulfonic acid: Lacks the bromine substitutions.
Uniqueness
3,5-Dibromo-4-methylbenzenesulfonic acid is unique due to the specific positioning of its substituents, which imparts distinct chemical properties and reactivity. The presence of both bromine atoms and a methyl group on the benzene ring makes it a valuable intermediate in organic synthesis and various applications .
Properties
Molecular Formula |
C7H6Br2O3S |
---|---|
Molecular Weight |
330.00 g/mol |
IUPAC Name |
3,5-dibromo-4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H6Br2O3S/c1-4-6(8)2-5(3-7(4)9)13(10,11)12/h2-3H,1H3,(H,10,11,12) |
InChI Key |
JRXLOIVAVLVEHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)S(=O)(=O)O)Br |
Origin of Product |
United States |
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